![molecular formula C10H8BrNO B2771244 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1378865-57-6](/img/structure/B2771244.png)

6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Vue d'ensemble

Description

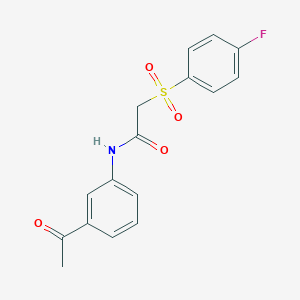

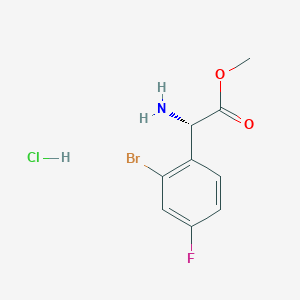

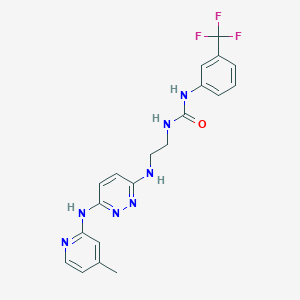

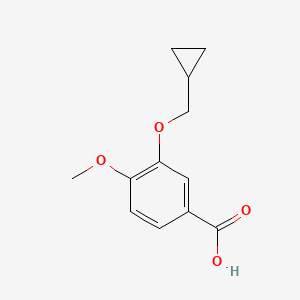

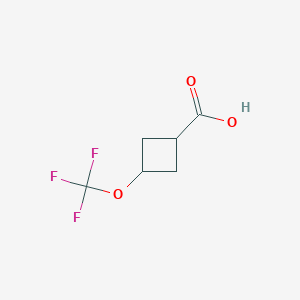

6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H10BrN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, is a significant objective in organic and medicinal chemistry . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines .Molecular Structure Analysis

The molecular structure of 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one consists of a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally .Chemical Reactions Analysis

Cyclopropanation is a chemical process that generates cyclopropane rings, an important motif in many useful compounds . Transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds was achieved in high yields .Physical And Chemical Properties Analysis

6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 224.1 g/mol and is stored at room temperature .Applications De Recherche Scientifique

Chemoselective Synthesis

The chemoselective double Michael addition is a pivotal reaction in the synthesis of various spirocyclic compounds. For instance, 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones were efficiently prepared via the Cs2CO3-catalysed chemoselective double Michael additions of indolin-2-one to divinyl ketones. This methodology showcases high chemoselectivity, mild reaction conditions, high yield, and emphasizes atom- and step-economy, highlighting the versatility of the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold in synthesizing complex molecular architectures (Li, Li, & Yang, 2017).

Catalyst-Free Cyclopropanation

A highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones was achieved through catalyst-free cyclopropanation using ethyl diazoacetate. This process underscores the strategic significance of cyclopropane moieties in constructing spirocyclic frameworks under mild conditions, contributing to the development of novel synthetic routes in organic chemistry (Maurya et al., 2014).

Anticancer Activity

Research into the anticancer potential of spiro[cyclopropane-1,3'-indolin]-2'-ones has unveiled promising results. Libraries of these compounds were synthesized and evaluated for biological activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Some compounds demonstrated significant anticancer activity, particularly against the prostate cancer cell line DU-145, indicating the therapeutic relevance of the spirocyclic structure in developing novel anticancer agents (Reddy et al., 2015).

Safety and Hazards

Orientations Futures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Spirocyclic structures, such as 6’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, have seen a dramatic increase in attention in recent years due to their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

6-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBQBDOESUSKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=C(C=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378865-57-6 | |

| Record name | 6'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

![N-((2-ethoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771165.png)

![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)

![3-(2,5-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771175.png)

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)

![2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771183.png)